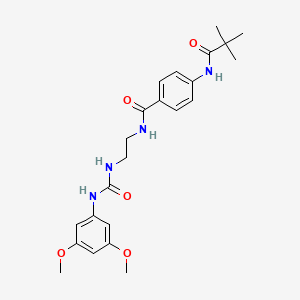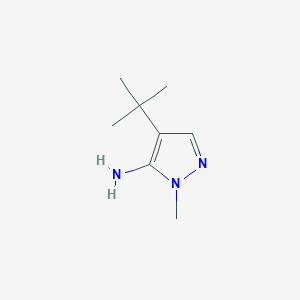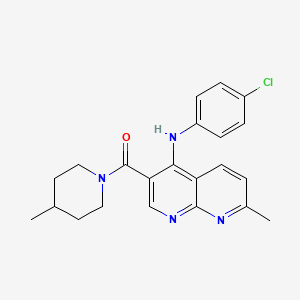
N-(2-(3-(3,5-dimethoxyphenyl)ureido)ethyl)-4-pivalamidobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(3-(3,5-dimethoxyphenyl)ureido)ethyl)-4-pivalamidobenzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a ureido group, a dimethoxyphenyl moiety, and a pivalamidobenzamide segment. The combination of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of study in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-(3,5-dimethoxyphenyl)ureido)ethyl)-4-pivalamidobenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Ureido Intermediate: The reaction between 3,5-dimethoxyaniline and isocyanate forms the ureido intermediate.
Alkylation: The ureido intermediate is then alkylated with 2-bromoethylamine to introduce the ethyl linker.
Amidation: The final step involves the reaction of the alkylated ureido intermediate with 4-pivaloyl chloride to form the pivalamidobenzamide moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3-(3,5-dimethoxyphenyl)ureido)ethyl)-4-pivalamidobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ureido and amide functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted ureas or amides.
Scientific Research Applications
N-(2-(3-(3,5-dimethoxyphenyl)ureido)ethyl)-4-pivalamidobenzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2-(3-(3,5-dimethoxyphenyl)ureido)ethyl)-4-pivalamidobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The ureido and amide groups play a crucial role in these interactions, forming hydrogen bonds and other non-covalent interactions with the target molecules.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(3-(3,5-dimethoxyphenyl)ureido)ethyl)-4-acetamidobenzamide
- N-(2-(3-(3,5-dimethoxyphenyl)ureido)ethyl)-4-benzamidobenzamide
Uniqueness
N-(2-(3-(3,5-dimethoxyphenyl)ureido)ethyl)-4-pivalamidobenzamide is unique due to the presence of the pivaloyl group, which imparts steric hindrance and influences the compound’s reactivity and binding affinity. This structural feature distinguishes it from other similar compounds and contributes to its specific chemical and biological properties.
Properties
IUPAC Name |
N-[2-[(3,5-dimethoxyphenyl)carbamoylamino]ethyl]-4-(2,2-dimethylpropanoylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O5/c1-23(2,3)21(29)26-16-8-6-15(7-9-16)20(28)24-10-11-25-22(30)27-17-12-18(31-4)14-19(13-17)32-5/h6-9,12-14H,10-11H2,1-5H3,(H,24,28)(H,26,29)(H2,25,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGHDAZKZCOIANS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=C(C=C1)C(=O)NCCNC(=O)NC2=CC(=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[5-(3,5-dimethylphenyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}-N-(2-ethylphenyl)acetamide](/img/structure/B2704099.png)
![3-((3-(p-Tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)pentane-2,4-dione](/img/structure/B2704100.png)
![3-methoxy-2-methyl-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}-2H-indazole-6-carboxamide](/img/structure/B2704102.png)
![2,4,6-trimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2704103.png)
![N-[(3-bromophenyl)methyl]thian-4-amine hydrochloride](/img/structure/B2704105.png)
![2-((3-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-morpholinoethanone](/img/structure/B2704106.png)

![4-amino-1-methyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B2704109.png)

![(2E)-4,4-dimethyl-3-oxo-2-{[3-(trifluoromethyl)phenyl]methylidene}pentanenitrile](/img/structure/B2704115.png)
![3-(4-(methylthio)phenyl)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)propan-1-one](/img/structure/B2704118.png)
![[1-(2-bromophenyl)-1H-1,2,3-triazol-4-yl]methanamine hydrochloride](/img/structure/B2704119.png)
